molecular formula C21H13N3O3 B11582296 2-(Pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11582296
M. Wt: 355.3 g/mol
InChI Key: UVAHGGHENQFUGP-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its unique structure, which includes pyridine rings and a dihydrochromeno-pyrrole core

Preparation Methods

The synthesis of 2-(Pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyridine derivatives with chromeno-pyrrole intermediates under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often using reagents like sodium hydride or organolithium compounds.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NaH).

Scientific Research Applications

2-(Pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to engage in specific binding interactions, influencing its activity and selectivity .

Comparison with Similar Compounds

Similar compounds include other pyridine-containing molecules and chromeno-pyrrole derivatives. Compared to these, 2-(Pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Examples of similar compounds include 2-(pyridin-2-yl)aniline and 3-(pyridin-2-yl)triimidazotriazine .

Properties

Molecular Formula

C21H13N3O3

Molecular Weight

355.3 g/mol

IUPAC Name

2-pyridin-2-yl-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H13N3O3/c25-19-14-7-1-2-8-15(14)27-20-17(19)18(13-6-5-10-22-12-13)24(21(20)26)16-9-3-4-11-23-16/h1-12,18H

InChI Key

UVAHGGHENQFUGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CN=CC=C4)C5=CC=CC=N5

Origin of Product

United States

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